molecular formula C17H21NO B262051 2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanamine

2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanamine

Cat. No. B262051
M. Wt: 255.35 g/mol
InChI Key: IINRVUOFPZEXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanamine, also known as methoxyphenylethylamine (MPEA), is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research. In

Mechanism of Action

MPEA acts as a partial agonist at the serotonin and dopamine receptors, which leads to the activation of these receptors and the subsequent release of neurotransmitters. This activation can have various effects on the brain, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
MPEA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. MPEA has also been shown to have antioxidant properties, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using MPEA in lab experiments is its ability to selectively target serotonin and dopamine receptors, which can be useful in the study of these receptors and their signaling pathways. However, one limitation of using MPEA is its potential for abuse and its psychoactive effects, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of MPEA. One direction is the further exploration of its potential use as a tool in the study of receptor binding and signal transduction pathways. Another direction is the study of its potential therapeutic applications, particularly in the treatment of depression and other mood disorders. Additionally, the development of new synthesis methods and purification techniques may improve the yield and purity of MPEA, making it more useful for scientific research.

Synthesis Methods

MPEA can be synthesized using various methods, including the reductive amination of 2-(2-2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanaminel)acetaldehyde with 2-phenylethylamine. Another method involves the reaction of 2-(2-2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanaminel)acetonitrile with lithium aluminum hydride, followed by the reaction with 2-phenylethylamine. The purity and yield of MPEA can be improved by using chromatography techniques.

Scientific Research Applications

MPEA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin and dopamine receptors, which are involved in the regulation of mood, cognition, and behavior. MPEA has also been studied for its potential use as a tool in the study of receptor binding and signal transduction pathways.

properties

Product Name

2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanamine

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-phenylethanamine

InChI

InChI=1S/C17H21NO/c1-19-17-10-6-5-9-16(17)12-14-18-13-11-15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3

InChI Key

IINRVUOFPZEXKB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CCNCCC2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1CCNCCC2=CC=CC=C2

Origin of Product

United States

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